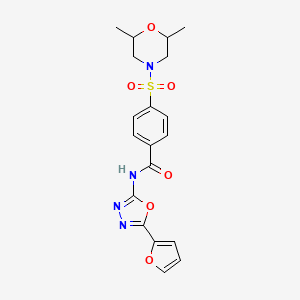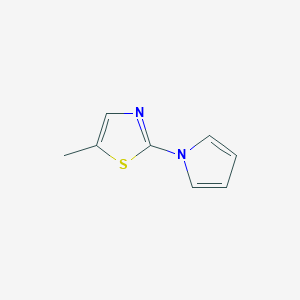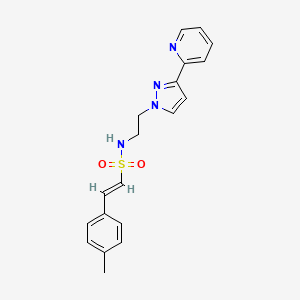![molecular formula C16H18BF4N B2791291 1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate CAS No. 145193-96-0](/img/structure/B2791291.png)
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. It is commonly referred to as BMIMBF4, and it is a room temperature ionic liquid that has unique physical and chemical properties.
Mechanism of Action
The mechanism of action of BMIMBF4 is not well understood, but it is believed to be due to its ability to interact with biological molecules such as proteins and nucleic acids. BMIMBF4 can also disrupt cell membranes and alter cellular processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
BMIMBF4 has been shown to have a range of biochemical and physiological effects. It can inhibit the growth of bacteria and fungi, and it has been shown to have anti-cancer properties. BMIMBF4 has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
BMIMBF4 has several advantages for use in lab experiments. It is stable at room temperature, has a low vapor pressure, and is non-flammable. BMIMBF4 is also a good solvent for a wide range of organic compounds. However, it can be expensive and difficult to handle in large quantities. It is also toxic and can be hazardous if not handled properly.
Future Directions
There are several future directions for research on BMIMBF4. One area of interest is its potential use as a green solvent in organic synthesis. BMIMBF4 has also been investigated for its potential use in energy storage devices, such as batteries and supercapacitors. Additionally, BMIMBF4 has been studied for its potential use in drug delivery systems and as an antimicrobial agent. Further research is needed to fully understand the mechanism of action of BMIMBF4 and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of BMIMBF4 involves the reaction of 1-methylindole with 1-chlorobutane in the presence of an organic base. The resulting product is then treated with tetrafluoroboric acid to obtain the final product. This synthesis method is relatively simple and can be carried out on a large scale.
Scientific Research Applications
BMIMBF4 has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent and catalyst in organic synthesis, as an electrolyte in batteries, and as a lubricant in tribology. BMIMBF4 has also been investigated for its potential use in drug delivery systems and as an antimicrobial agent.
properties
IUPAC Name |
1-butyl-2-methylbenzo[cd]indol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.BF4/c1-3-4-11-17-12(2)14-9-5-7-13-8-6-10-15(17)16(13)14;2-1(3,4)5/h5-10H,3-4,11H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTLFLCPBZJLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate | |
CAS RN |
145193-96-0 |
Source


|
| Record name | 1-butyl-2-methyl-Benz[cd]indol-1-ium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)




![N-cyclopentyl-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2791224.png)
![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2791225.png)
![N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2791226.png)
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)


